![molecular formula C20H25FN2O3S B8560383 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide

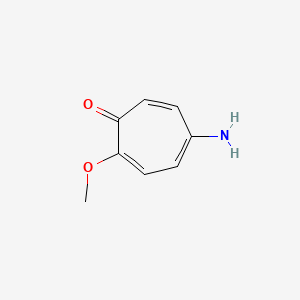

Vue d'ensemble

Description

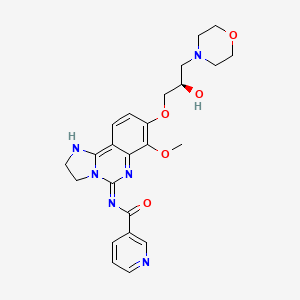

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide: is a compound known for its role as an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator. It has been studied for its neuroprotective and neurotrophic effects, particularly in the context of Parkinson’s disease. This compound enhances synaptic transmission and plays a significant role in plasticity and cognitive processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide involves a regioselective and stereospecific rearrangement of β-amino alcohols into β-fluoroamines induced by N,N-diethylaminosulfur trifluoride (DAST). This reaction allows the synthesis of this compound with excellent enantiomeric excess . The process starts with the preparation of oxazolidinone, followed by a series of steps including diastereoselective alkylation and Suzuki cross-coupling .

Industrial Production Methods: The industrial production of this compound involves the optimization of chemical reactions under current Good Manufacturing Practices (cGMP) to ensure the compound’s purity and efficacy for clinical evaluation .

Analyse Des Réactions Chimiques

Types of Reactions: 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Medicine: It is being developed as a potential therapeutic agent for Parkinson’s disease, Alzheimer’s disease, depression, and schizophrenia

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide exerts its effects by potentiating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors. This potentiation enhances synaptic transmission and increases calcium influx into neurons. The compound also increases the levels of brain-derived neurotrophic factor and growth-associated protein-43, which contribute to its neuroprotective and neurotrophic effects .

Comparaison Avec Des Composés Similaires

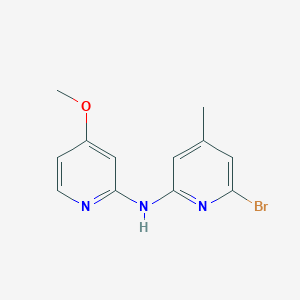

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

- 1-(quinoxalin-6-ylcarbonyl)piperidine (CX-516)

- 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiacine-S,S-dioxide (IDRA-21)

- 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX-546)

These compounds also act as α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiators but differ in their specific chemical structures and effects .

Propriétés

Formule moléculaire |

C20H25FN2O3S |

|---|---|

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |

InChI |

InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24) |

Clé InChI |

MFJKNXILEXBWNQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)

![2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)

![N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide](/img/structure/B8560404.png)